N-[3-(methylsulfanyl)phenyl]butanamide
Description
N-[3-(Methylsulfanyl)phenyl]butanamide (CAS: 723290-14-0) is an organic compound with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.34 g/mol . Its structure comprises a butanamide backbone linked to a 3-(methylsulfanyl)phenyl group. The methylsulfanyl (SCH₃) substituent on the phenyl ring contributes to its unique electronic and steric properties, influencing solubility, metabolic stability, and biological interactions.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-5-11(13)12-9-6-4-7-10(8-9)14-2/h4,6-8H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
SAWYEKPTNFHOFE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)SC |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties between N-[3-(methylsulfanyl)phenyl]butanamide and its analogues:
Key Observations :
- Electronic Effects : The -SCH₃ group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing -Cl and -CF₃ groups in analogues .
- Solubility : The presence of polar groups (e.g., sulfonamide in ) enhances aqueous solubility compared to the less polar SCH₃ substituent.
Anti-Inflammatory Activity
- Compound 2 from Lycium barbarum (a structural analogue with an acrylamide group) demonstrated significant anti-inflammatory activity, inhibiting nitric oxide (NO) production with an IC₅₀ of 17.00 ± 1.11 μM, outperforming the positive control quercetin (IC₅₀: 17.21 μM) . This highlights the importance of acrylamide and methoxy-phenyl groups in modulating inflammatory pathways.
Enzyme Inhibition
- The CTPS1 inhibitor (CAS: WO 2020/245665) incorporates a pyrimidine-sulfonamide group, enabling high-affinity binding to the enzyme's active site. This compound is patented for treating proliferative diseases, emphasizing the role of heterocyclic and sulfonamide modifications in enzyme targeting .
Agrochemistry
- The chlorophenyl-trifluoromethyl analogue (CAS: Not provided) is marketed as an intermediate, likely for agrochemical synthesis. The -CF₃ group enhances metabolic stability, a critical feature for pesticides .
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